molecular formula C16H13N3O2S B11024373 N-(3-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(3-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11024373
M. Wt: 311.4 g/mol
InChI Key: UDVWEMVQUUOYKV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a methoxyphenyl group and a phenyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide to form the intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiadiazole derivative.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(3-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:

  • N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
  • N-(3-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
  • N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

These compounds share a similar core structure but differ in the substituents attached to the thiadiazole ring.

This compound stands out due to its unique combination of a methoxyphenyl group and a phenyl group, which may confer distinct properties and advantages in specific applications.

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C16H13N3O2S/c1-21-13-9-5-8-12(10-13)17-16(20)15-14(18-19-22-15)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,20)

InChI Key

UDVWEMVQUUOYKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3

Origin of Product

United States

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